(S)-4-Octanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Octanol can be synthesized through several methods, including:
Reduction of 4-Octanone: One common method involves the reduction of 4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or enzymes to obtain the (S)-enantiomer with high optical purity. This method often involves the use of chiral ligands or biocatalysts in the presence of suitable substrates and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes or biocatalytic methods to ensure high yield and enantiomeric excess. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-octanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of acid catalysts can form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Esterification: Carboxylic acids or acid anhydrides with sulfuric acid or p-toluenesulfonic acid as catalysts.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
Oxidation: 4-Octanone.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: Halogenated octane derivatives.
Scientific Research Applications
(S)-4-Octanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a solvent in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Octanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its chiral nature allows for enantioselective interactions with enzymes and receptors, potentially leading to distinct biological effects.
Comparison with Similar Compounds
(S)-4-Octanol can be compared with other similar compounds such as:
®-4-Octanol: The enantiomer of this compound, which may exhibit different biological activities and properties.
1-Octanol: A primary alcohol with a hydroxyl group at the first carbon, used in various industrial applications.
2-Octanol: An alcohol with the hydroxyl group at the second carbon, also used as a solvent and in chemical synthesis.
Uniqueness: this compound’s unique stereochemistry and position of the hydroxyl group confer specific properties and reactivity, making it valuable in asymmetric synthesis and chiral applications.
Properties
CAS No. |
90365-63-2 |
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Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(4S)-octan-4-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
WOFPPJOZXUTRAU-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H](CCC)O |
Canonical SMILES |
CCCCC(CCC)O |
Origin of Product |
United States |
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